molecular formula C11H24Cl2N2O B2355713 [(2S)-1-(Piperidin-4-ylmethyl)pyrrolidin-2-yl]methanol;dihydrochloride CAS No. 2580114-10-7

[(2S)-1-(Piperidin-4-ylmethyl)pyrrolidin-2-yl]methanol;dihydrochloride

Cat. No. B2355713
CAS RN: 2580114-10-7
M. Wt: 271.23
InChI Key: GBFBXLUAGCXGRF-IDMXKUIJSA-N
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Description

“[(2S)-1-(Piperidin-4-ylmethyl)pyrrolidin-2-yl]methanol;dihydrochloride”, commonly referred to as PMM, is a chemical compound that belongs to a class of compounds known as pyrrolidine derivatives. It has a CAS Number of 2580114-10-7 .


Molecular Structure Analysis

The IUPAC name of this compound is (S)- (1- (piperidin-4-ylmethyl)pyrrolidin-2-yl)methanol dihydrochloride . The InChI code is 1S/C11H22N2O.2ClH/c14-9-11-2-1-7-13 (11)8-10-3-5-12-6-4-10;;/h10-12,14H,1-9H2;2*1H/t11-;;/m0…/s1 .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 271.23 . It is an oil at normal temperature . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Synthesis and Pharmacological Applications

Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Drug Discovery

Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This highlights the importance of the piperidine nucleus in the field of drug discovery .

Anticoagulant Effect

Modesto et al. synthesized a line of 4-(piperidin-1-yl)pyridine derivatives. Structure-activity relationship studies revealed that one of these compounds exhibited strong factor IIa inhibition and showed a good anticoagulant effect .

Biological Evaluation

The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing the piperidine moiety .

Heavy Oil Recovery

Although not directly related to the specific compound , it’s worth noting that piperidine derivatives have been used in the field of heavy oil recovery . This application demonstrates the versatility of piperidine-based compounds.

Bioremediation

While not directly linked to “[(2S)-1-(Piperidin-4-ylmethyl)pyrrolidin-2-yl]methanol;dihydrochloride”, it’s interesting to note that piperidine derivatives have been explored for their potential in bioremediation .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Piperidine derivatives, including this compound, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

properties

IUPAC Name

[(2S)-1-(piperidin-4-ylmethyl)pyrrolidin-2-yl]methanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O.2ClH/c14-9-11-2-1-7-13(11)8-10-3-5-12-6-4-10;;/h10-12,14H,1-9H2;2*1H/t11-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBFBXLUAGCXGRF-IDMXKUIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2CCNCC2)CO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)CC2CCNCC2)CO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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